Cas no 1341334-78-8 (6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)

6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride structure
1341334-78-8 structure
商品名:6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride
CAS番号:1341334-78-8
MF:C11H23ClO3S
メガワット:270.816521883011
CID:5178718
PubChem ID:64199096

6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride
    • 6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
    • 1-Hexanesulfonyl chloride, 6-(1,1-dimethylpropoxy)-
    • 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride
    • インチ: 1S/C11H23ClO3S/c1-4-11(2,3)15-9-7-5-6-8-10-16(12,13)14/h4-10H2,1-3H3
    • InChIKey: HPIHREBMWYIJSA-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCCCCCOC(C)(C)CC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 9
  • 複雑さ: 267
  • トポロジー分子極性表面積: 51.8
  • 疎水性パラメータ計算基準値(XlogP): 3.2

6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422308-250mg
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride
1341334-78-8 98%
250mg
¥28142 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422308-100mg
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride
1341334-78-8 98%
100mg
¥26913 2023-04-15
Enamine
EN300-1144324-0.25g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8 95%
0.25g
$579.0 2023-10-25
Enamine
EN300-1144324-0.05g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8 95%
0.05g
$528.0 2023-10-25
Enamine
EN300-1144324-10.0g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8
10g
$5221.0 2023-05-23
Enamine
EN300-1144324-0.1g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8 95%
0.1g
$553.0 2023-10-25
Enamine
EN300-1144324-0.5g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8 95%
0.5g
$603.0 2023-10-25
Enamine
EN300-1144324-2.5g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8 95%
2.5g
$1230.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422308-50mg
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride
1341334-78-8 98%
50mg
¥23868 2023-04-15
Enamine
EN300-1144324-5.0g
6-[(2-methylbutan-2-yl)oxy]hexane-1-sulfonyl chloride
1341334-78-8
5g
$3520.0 2023-05-23

6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride 関連文献

6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chlorideに関する追加情報

Introduction to 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride (CAS No. 1341334-78-8)

6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 1341334-78-8, belongs to the class of sulfonyl chlorides, which are widely recognized for their reactivity and utility in synthesizing various bioactive molecules. The unique structural features of this compound, particularly the presence of a hexane-1-sulfonyl chloride moiety linked to a 2-methylbutan-2-yl group via an oxygen atom, make it a valuable intermediate in the development of complex chemical entities.

The significance of 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride lies in its role as a building block in medicinal chemistry. Sulfonyl chlorides are known for their ability to participate in nucleophilic substitution reactions, enabling the formation of sulfonamide bonds, which are prevalent in many pharmaceuticals. The specific substitution pattern in this compound enhances its compatibility with a range of synthetic protocols, making it particularly useful in the modification and functionalization of molecules targeted for therapeutic applications.

Recent advancements in synthetic methodologies have highlighted the utility of sulfonyl chlorides like 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride in the preparation of novel drug candidates. For instance, studies have demonstrated its efficacy in constructing heterocyclic frameworks that exhibit promising biological activities. The structural motif present in this compound allows for further derivatization, enabling chemists to explore diverse chemical space and identify new pharmacophores. This flexibility is crucial in drug discovery, where the ability to modify molecular structures is essential for optimizing potency and selectivity.

The chemical properties of 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride make it an attractive choice for researchers working on peptidomimetics and protein-protein interaction inhibitors. The sulfonyl chloride group can react with amines to form stable sulfonamides, which are key components in many biologically active compounds. Additionally, the branched alkyl group at the 2-methylbutan-2-yl position contributes to the compound's lipophilicity, influencing its solubility and bioavailability—critical factors in drug development. Such properties are being leveraged in current research efforts aimed at developing next-generation therapeutics.

In the realm of academic research, 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride has been utilized in studies exploring novel sulfonamide-based inhibitors. These inhibitors have shown potential in targeting various biological pathways, including those implicated in inflammatory diseases and cancer. The ability to fine-tune the structure of such compounds through modifications derived from 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride has opened new avenues for therapeutic intervention. Researchers are increasingly employing computational chemistry and high-throughput screening techniques to identify optimal derivatives, further underscoring the importance of this intermediate.

The synthesis of 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride itself is a testament to the progress made in organic synthesis over recent years. Modern synthetic routes have enabled more efficient and scalable production methods, reducing costs and improving yields. This accessibility is vital for both academic laboratories and industrial settings where large quantities of high-purity intermediates are required. The compound's synthesis typically involves sulfonylation followed by alkylation steps, with careful control over reaction conditions to ensure regioselectivity and minimize side products.

The safety profile of 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride is another critical aspect that has been thoroughly evaluated through rigorous toxicological studies. As with many specialized chemicals used in research, proper handling protocols must be followed to ensure worker safety while maintaining laboratory integrity. The compound's reactivity necessitates storage under controlled conditions to prevent degradation, but its overall stability makes it a reliable tool for synthetic chemists.

Looking ahead, the future applications of 6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride are likely to expand as new synthetic strategies emerge and our understanding of its reactivity deepens. Collaborative efforts between academia and industry will continue to drive innovation, leveraging this compound as a key component in the development of novel therapeutics. Its versatility ensures that it will remain a cornerstone in organic synthesis and medicinal chemistry for years to come.

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